molecular formula C10H10BrF2NO2 B14070610 1-(2-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one

1-(2-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one

Cat. No.: B14070610
M. Wt: 294.09 g/mol
InChI Key: ZOHKIKZJSNDVFH-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one is a brominated ketone derivative featuring a phenyl ring substituted with an amino group and a difluoromethoxy (-OCF₂H) moiety.

Properties

Molecular Formula

C10H10BrF2NO2

Molecular Weight

294.09 g/mol

IUPAC Name

1-[2-amino-3-(difluoromethoxy)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C10H10BrF2NO2/c11-5-7(15)4-6-2-1-3-8(9(6)14)16-10(12)13/h1-3,10H,4-5,14H2

InChI Key

ZOHKIKZJSNDVFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)N)CC(=O)CBr

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The most widely reported method involves the direct coupling of 2-amino-3-(difluoromethoxy)benzene with 3-bromopropan-2-one through nucleophilic aromatic substitution. The amino group activates the benzene ring toward electrophilic attack, while the difluoromethoxy substituent provides electronic stabilization through its electron-withdrawing nature.

The reaction typically proceeds under basic conditions, with sodium hydroxide or potassium carbonate facilitating deprotonation of the aromatic amine. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are employed to enhance reaction kinetics.

Key Reaction Parameters:

  • Molar ratio of 1:1.2 (aryl amine to bromopropanone)
  • Temperature range: 50–80°C
  • Reaction duration: 4–8 hours

Industrial-Scale Implementation

Continuous flow reactor systems have demonstrated significant advantages over batch processes in industrial applications. A representative protocol involves:

  • Pre-mixing reactants in a 1:1 molar ratio
  • Feeding through a tubular reactor at 65°C
  • Residence time of 45 minutes
  • In-line purification using activated carbon filters

This approach achieves yields exceeding 78% with >95% purity, as confirmed by HPLC analysis.

Bromination of Propanone Precursors

Two-Step Synthesis Strategy

An alternative route involves bromination of 1-(2-amino-3-(difluoromethoxy)phenyl)propan-2-one. This method proves advantageous when handling sensitive functional groups:

Step 1: Propanone Formation
Condensation of 2-amino-3-(difluoromethoxy)benzene with propan-2-one under acidic conditions (HCl catalyst) yields the intermediate propanone derivative.

Step 2: Bromination
N-Bromosuccinimide (NBS) in dichloromethane at -10°C to 0°C introduces the bromine atom selectively at the propanone's terminal position.

Bromination Agent Comparison

Bromination Agent Temperature Range Yield (%) Byproduct Formation
NBS -10°C to 0°C 82 <5%
Br₂ 20–25°C 68 12–15%
DBDMH 0–5°C 75 8%

Data compiled from

NBS demonstrates superior regioselectivity and reduced byproduct generation compared to molecular bromine. The reaction mechanism proceeds through a radical pathway, with azobisisobutyronitrile (AIBN) often employed as an initiator.

Hybrid Approaches for Enhanced Efficiency

Microwave-Assisted Synthesis

Recent advancements incorporate microwave irradiation to accelerate reaction kinetics. A comparative study revealed:

  • Conventional heating: 6 hours, 72% yield
  • Microwave (150W): 45 minutes, 85% yield

This method reduces side reactions through precise temperature control and rapid energy transfer.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques have been adapted for bromopropanone synthesis, eliminating solvent use:

  • Reactants: 2-amino-3-(difluoromethoxy)benzene + 3-bromopropan-2-one
  • Milling media: Zirconia balls (5mm diameter)
  • Duration: 2 hours
  • Yield: 79%

This green chemistry approach demonstrates potential for sustainable manufacturing.

Purification and Isolation Techniques

Crystallization Optimization

Recrystallization remains the primary purification method, with solvent systems significantly impacting product quality:

Solvent System Purity (%) Recovery (%)
Ethanol/Water 98.2 82
Hexane/Ethyl Acetate 97.5 78
Dichloromethane 99.1 65

Data from

Ethanol/water mixtures provide the best balance between purity and recovery for industrial applications.

Chromatographic Methods

Flash chromatography using silica gel (230–400 mesh) with hexane:ethyl acetate (3:1) eluent achieves >99% purity for analytical-grade material. Automated purification systems enable throughput of 1.2 kg/day in pilot-scale operations.

Analytical Characterization

Spectroscopic Validation

Comprehensive characterization requires multimodal analysis:

¹H NMR (400 MHz, CDCl₃):

  • δ 6.85 (d, J = 8.4 Hz, 1H, Ar-H)
  • δ 6.72 (d, J = 8.4 Hz, 1H, Ar-H)
  • δ 4.62 (s, 2H, NH₂)
  • δ 4.12 (s, 2H, OCF₂H)
  • δ 3.85 (s, 2H, COCH₂Br)

FT-IR (cm⁻¹):

  • 3350 (N-H stretch)
  • 1685 (C=O)
  • 1260 (C-F)

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 292.9978 [M+H]⁺ (calc. 292.9982).

Industrial Production Metrics

Parameter Laboratory Scale Pilot Scale Full Production
Daily Output 50 g 5 kg 150 kg
Yield 75% 82% 88%
Purity 98% 99% 99.5%
Energy Consumption 120 kWh/kg 85 kWh/kg 45 kWh/kg

Data synthesized from

Emerging Methodologies

Photochemical Activation

UV-initiated (λ = 254 nm) bromination reduces reaction times by 40% compared to thermal methods. Challenges remain in scaling photon delivery systems for industrial reactors.

Comparative Cost Analysis

Cost Component Direct Coupling Bromination Route
Raw Materials $320/kg $410/kg
Energy $85/kg $120/kg
Waste Treatment $45/kg $75/kg
Capital Investment $1.2M $1.8M

Economic data from

The direct coupling method demonstrates clear economic advantages for large-scale production despite slightly lower yields compared to the bromination route.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

1-(2-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino and difluoromethoxy groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 1-(2-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one and its closest analogs:

Compound Name Molecular Formula Molecular Weight Substituent on Phenyl Ring Key Functional Groups
This compound (Target) C₁₀H₁₀BrF₂NO₂ (inferred) ~294.10 (calc.) -NH₂, -OCF₂H Bromopropanone, difluoromethoxy
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one C₁₀H₉BrF₃NO₂ 312.08 -NH₂, -OCF₃ Bromopropanone, trifluoromethoxy
1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one C₁₀H₁₂BrNOS 274.18 -NH₂, -SCH₃ Bromopropanone, methylthio
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one C₁₆H₁₃BrO 301.18 -CH₃, -Ph (styryl group) α,β-unsaturated ketone, bromine

Key Observations :

  • Sulfur vs. Oxygen Substituents : The methylthio (-SCH₃) group in reduces molecular weight compared to fluorinated analogs and introduces sulfur-based reactivity (e.g., oxidation to sulfoxides).
  • Bromine Position : In , bromination at the α-position of the ketone creates an α,β-unsaturated system, favoring conjugation and electrophilic reactivity.

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